molecular formula C11H11FN2O B8770471 2-Fluoro-4-morpholinobenzonitrile CAS No. 554448-62-3

2-Fluoro-4-morpholinobenzonitrile

Cat. No. B8770471
M. Wt: 206.22 g/mol
InChI Key: PIWWCBZVXWRTCP-UHFFFAOYSA-N
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Patent
US08541579B2

Procedure details

To a solution of 2-fluoro-4-(morpholino)-benzonitrile (2.82 g, 13.7 mmol) in tetrahydrofuran (27 ml) under a nitrogen atmosphere was added dropwise a 1.5 M solution of DIBAL-H in toluene (18.3 ml, 27.3 mmol) during 13 minutes and the resulting mixture stirred for 23.5 hr at room temperature. The mixture was cooled to −50° C. and the excess DIBAL-H deastoyed by careful addition of methanol (27 ml). The mixture was then stirred at room temperature for 10 mins, saturated ammonium chloride (27 ml) added and the resulting mixture stirred at room temperature for 40 mins., and then evaporated under reduced pressure to a yellow solid. This solid was partitioned between dichloromethane (120 ml) and water (120 ml) and solid potassium carbonate added until the aqueous phase was pH10. The phases were separate via a hyrophobic frit and the organic phase evaporated and the residue purified by a Biotage™ column (40 g, silica) eluting with cyclohexane:ethyl acetate: (7:3) to give 2-fluoro-4-(morpholino)-benzaldehyde (1.96 g, 68%) as a white solid.
Quantity
2.82 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#N.CC(C[AlH]CC(C)C)C.C1(C)C=CC=CC=1.[Cl-].[NH4+].[O:34]1CCCC1>CO>[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:34] |f:3.4|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)N1CCOCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
18.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
27 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
27 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 23.5 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −50° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 10 mins
Duration
10 min
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature for 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
, and then evaporated under reduced pressure to a yellow solid
CUSTOM
Type
CUSTOM
Details
This solid was partitioned between dichloromethane (120 ml) and water (120 ml) and solid potassium carbonate
ADDITION
Type
ADDITION
Details
added until the aqueous phase
CUSTOM
Type
CUSTOM
Details
The phases were separate via a hyrophobic frit
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by a Biotage™ column (40 g, silica)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
23.5 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.